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Compound of Interest

Compound Name: FD-1080 free acid

Cat. No.: B15552502 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and FAQs for optimizing 1064 nm

laser power for FD-1080 excitation in various imaging applications.

Frequently Asked Questions (FAQs)
Q1: What is FD-1080 and what are its spectral properties?

FD-1080 is a near-infrared (NIR-II) fluorophore with both its excitation and emission peaks in

the second near-infrared window.[1][2][3] This characteristic makes it ideal for deep-tissue in

vivo imaging, as it minimizes interference from tissue autofluorescence and light scattering.[1]

[2]

Property Value

Excitation Maximum (Ex) ~1064 nm

Emission Maximum (Em) ~1080 nm

Quantum Yield (in ethanol) 0.31%[4][5]

Quantum Yield (with FBS) 5.94%[1][4][5]

Q2: Why is a 1064 nm laser recommended for FD-1080 excitation?
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A 1064 nm laser is recommended because it aligns with the excitation maximum of FD-1080,

ensuring efficient excitation of the fluorophore.[4][6][7] Excitation in the NIR-II window provides

significant advantages for in vivo imaging, including deeper tissue penetration and higher

spatial resolution compared to traditional NIR-I fluorophores.[1][2][5][6][7]

Q3: What is the "golden rule" for setting laser power in fluorescence microscopy?

The fundamental principle is to use the lowest possible laser power that provides an

acceptable signal-to-noise ratio (SNR) for your imaging experiment.[8] Excessive laser power

can lead to photobleaching and phototoxicity, which can compromise the integrity of your

sample and the quality of your data.[8][9]

Q4: How does laser power affect the signal-to-noise ratio (SNR)?

Increasing the laser power generally increases the fluorescence signal, which can improve the

SNR. However, this relationship is not linear and eventually plateaus due to fluorophore

saturation.[1] Beyond the saturation point, increasing laser power will not increase the signal

but will significantly increase photobleaching and the risk of phototoxicity. The goal is to find the

optimal laser power that maximizes the SNR without causing significant damage to the sample.

Troubleshooting Guides
Problem: Low Fluorescence Signal
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Possible Cause Troubleshooting Step

Suboptimal Laser Power

Gradually increase the laser power in small

increments while monitoring the signal intensity.

Be mindful of potential photobleaching.

Low Fluorophore Concentration

Ensure you are using an appropriate

concentration of FD-1080 for your application.

For in vivo studies, a working concentration of

around 80 µM has been reported.[10]

Incorrect Filter Set

Verify that your microscope's filter set is

optimized for NIR-II imaging and is compatible

with the excitation and emission wavelengths of

FD-1080.

Detector Settings Not Optimized

Increase the detector gain or exposure time.

Note that longer exposure times can also

increase photobleaching.[11]

Degradation of FD-1080

Store FD-1080 protected from light and

moisture. Prepare fresh working solutions for

each experiment.[10]

Problem: Rapid Photobleaching
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Possible Cause Troubleshooting Step

Excessive Laser Power

This is the most common cause. Reduce the

laser power to the minimum level required for a

satisfactory signal.[8][9]

Long Exposure Times
Decrease the camera exposure time or the pixel

dwell time in confocal microscopy.[11]

Frequent Imaging of the Same Area

For time-lapse experiments, increase the

interval between image acquisitions to allow the

fluorophore to recover.

High Oxygen Concentration

For fixed samples, use an antifade mounting

medium to reduce the presence of reactive

oxygen species that contribute to

photobleaching.[12]

Experimental Protocols
Protocol: Determining Optimal Laser Power for FD-1080
Excitation
This protocol provides a systematic approach to finding the ideal laser power for your

experiment, balancing signal intensity with photostability.

Materials:

FD-1080 labeled sample (cells or tissue)

Fluorescence microscope equipped with a 1064 nm laser and appropriate NIR-II filters and

detector.

Methodology:

Initial Setup:

Place your FD-1080 labeled sample on the microscope stage.
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Start with the lowest possible laser power setting.

Set the detector gain and exposure time to a moderate level.

Laser Power Titration:

Acquire an initial image.

Gradually increase the laser power in small, defined steps (e.g., 5-10% increments).

At each step, acquire an image and measure the mean fluorescence intensity of your

region of interest (ROI) and a background region.

Calculate the Signal-to-Noise Ratio (SNR) at each laser power setting. A simple method

for SNR is (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of

Background Intensity.

Photobleaching Assessment:

At a promising laser power setting (good SNR), acquire a time-lapse series of images of

the same ROI (e.g., 50 frames at the fastest possible acquisition rate).

Measure the fluorescence intensity of the ROI in each frame.

Plot the intensity over time to generate a photobleaching curve. Significant decay indicates

that the laser power is too high.

Data Analysis and Optimization:

Plot the SNR as a function of laser power. Identify the point where the SNR begins to

plateau. This is your optimal laser power range.

Compare the photobleaching curves for different laser power settings.

Select the highest laser power that provides an acceptable SNR with minimal

photobleaching for the duration of your experiment.
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Laser Power
(%)

Mean Signal
Intensity (a.u.)

Mean
Background
Intensity (a.u.)

SNR

Photobleachin
g (% decay
over 50
frames)

10 500 100 10 < 5%

20 1200 110 25 < 10%

30 2500 120 50 15%

40 3500 130 65 30%

50 3800 140 68 50%

Note: The values in this table are for illustrative purposes only. Actual results will vary

depending on the experimental setup and sample.

Visualizations
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Caption: Workflow for determining optimal laser power.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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